Hydrazine, 1,2-bis(m-fluorobenzoyl)-
Description
Contextualization of N,N'-Diacylated Hydrazines
N,N'-diacylated hydrazines are a class of organic compounds characterized by a hydrazine (B178648) core (N-N) where each nitrogen atom is bonded to an acyl group (R-C=O). This structural arrangement confers a unique combination of rigidity and conformational flexibility, making them valuable building blocks in synthetic chemistry. They are known precursors for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are prominent scaffolds in medicinal chemistry. nih.gov Furthermore, certain diacylhydrazine derivatives have gained prominence as nonsteroidal ecdysone (B1671078) agonists, a class of insecticides with high selectivity and low vertebrate toxicity. nih.govmdpi.com
Significance of Fluorinated Organic Compounds in Synthetic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. ontosight.ai Consequently, fluorinated compounds are of immense interest in the development of pharmaceuticals, agrochemicals, and advanced materials. In the context of diacylhydrazine insecticides, fluorination of the aromatic rings has been shown to be a critical factor in modulating their biological activity. nih.govmdpi.com
Historical Perspective on the Synthesis and Reactivity of Related Hydrazides
The synthesis of hydrazides, the precursors to N,N'-diacylated hydrazines, has a rich history. Early methods often involved the reaction of carboxylic acid derivatives with hydrazine. Over the years, more sophisticated and efficient synthetic routes have been developed. Three common methods for producing N,N'-diacylhydrazines include the coupling of acyl chlorides with carbohydrazides, the reaction of hydrazine hydrate (B1144303) with carboxylic acids or isocyanates, and the dimerization of carbohydrazides. nih.gov The reactivity of these compounds is largely centered around the amide-like linkages and the N-N bond, which can be cleaved under certain conditions. Their ability to act as precursors to various heterocyles underscores their synthetic versatility. nih.gov
Current Research Gaps and Opportunities for Hydrazine, 1,2-bis(m-fluorobenzoyl)-
While the broader class of fluorinated diacylhydrazines has been explored, particularly with fluorine substitution at the para-position of the benzoyl rings due to its positive influence on insecticidal activity, there is a noticeable lack of specific research on meta-substituted isomers like Hydrazine, 1,2-bis(m-fluorobenzoyl)-. nih.gov The specific electronic and steric effects of the meta-fluorine substitution on the molecule's conformation, crystal packing, and biological activity remain largely uninvestigated. This represents a significant research gap and an opportunity to explore new structure-activity relationships within this important class of compounds. A detailed investigation into its synthesis, characterization, and potential applications could provide valuable insights for the design of new materials and bioactive molecules.
Research Objectives and Scope of Investigation
A comprehensive investigation of Hydrazine, 1,2-bis(m-fluorobenzoyl)- would logically encompass the following objectives:
Synthesis and Optimization: To develop an efficient and scalable synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)- and to fully characterize its structure using modern spectroscopic and crystallographic techniques.
Physicochemical Properties: To determine key physicochemical properties of the compound, such as its solubility, melting point, and stability.
Conformational Analysis: To investigate the preferred conformation of the molecule in both the solid state and in solution, and to understand the influence of the meta-fluorine substituents on its geometry.
Comparative Biological Evaluation: To assess the biological activity of Hydrazine, 1,2-bis(m-fluorobenzoyl)- in comparison to its ortho- and para-substituted isomers, particularly in the context of its potential as an ecdysone agonist.
The scope of such an investigation would be to provide foundational knowledge on this specific compound, thereby enabling its potential exploitation in various fields of chemical science.
Due to the limited availability of specific experimental data for Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the following tables present data for closely related compounds to provide a comparative context for its expected properties.
Table 1: Physicochemical Properties of Hydrazine, 1,2-bis(m-fluorobenzoyl)- and a Related Compound
| Property | Hydrazine, 1,2-bis(m-fluorobenzoyl)- | 1-Benzoyl-2-(2-fluorobenzoyl)hydrazine |
| CAS Number | 74038-74-7 nih.govchembk.com | 194797-38-1 sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₀F₂N₂O₂ chembk.com | C₁₄H₁₁FN₂O₂ sigmaaldrich.com |
| Molecular Weight | 276.24 g/mol chembk.com | 258.25 g/mol |
Table 2: Spectroscopic Data for a Structurally Similar Hydrazide
| Technique | 1-Benzoyl-2-(2-fluorobenzoyl)hydrazine |
| ¹H NMR | Data not publicly available. |
| ¹³C NMR | Data not publicly available. |
| IR Spectroscopy | Data not publicly available. |
| Mass Spectrometry | Data not publicly available. |
Table 3: Insecticidal Activity of Representative Fluorinated Diacylhydrazines against P. xylostella
| Compound | Concentration (mg L⁻¹) | Mortality (%) | Reference |
| 10g (contains a 4-fluorophenyl group) | 500 | >90 | nih.gov |
| 10h (contains a tetrafluorophenyl group) | 200 | 100 | nih.gov |
| Tebufenozide (commercial standard) | Not specified | - | nih.gov |
This table illustrates the high insecticidal potential of fluorinated diacylhydrazines, suggesting that Hydrazine, 1,2-bis(m-fluorobenzoyl)- may also exhibit biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74038-74-7 |
|---|---|
Molecular Formula |
C14H10F2N2O2 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
3-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
DJCSGSALPRONGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hydrazine, 1,2 Bis M Fluorobenzoyl
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Hydrazine (B178648), 1,2-bis(m-fluorobenzoyl)- reveals a straightforward and logical approach to its synthesis. The primary disconnection occurs at the two amide bonds, leading to hydrazine and two equivalents of a m-fluorobenzoyl derivative. This disconnection is based on the well-established reliability of amide bond formation.
The key disconnection can be visualized as follows:
Figure 1: Retrosynthetic Disconnection of Hydrazine, 1,2-bis(m-fluorobenzoyl)-
[Image of the chemical reaction showing two molecules of m-fluorobenzoyl chloride reacting with one molecule of hydrazine hydrate (B1144303) in the presence of a base (e.g., pyridine (B92270) or triethylamine) and a solvent (e.g., dichloromethane (B109758) or THF) to yield one molecule of Hydrazine, 1,2-bis(m-fluorobenzoyl)- and two molecules of the hydrochloride salt of the base.]
Catalytic Strategies for Improved Yield and Selectivity
The development of catalytic methods for the synthesis of 1,2-diacylhydrazines, including fluorinated derivatives like Hydrazine, 1,2-bis(m-fluorobenzoyl)-, is a significant area of research aimed at overcoming the limitations of stoichiometric reactions. Catalysts can offer milder reaction conditions, reduce reaction times, and minimize the formation of byproducts, thereby leading to higher yields and purity of the final product.
Lewis Acid Catalysis in Acylation Reactions
Lewis acids are known to activate carbonyl compounds, such as acyl chlorides or carboxylic acids, towards nucleophilic attack. In the context of synthesizing Hydrazine, 1,2-bis(m-fluorobenzoyl)-, a Lewis acid catalyst can coordinate to the oxygen atom of the m-fluorobenzoyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the nitrogen atom of hydrazine. This activation can lead to faster reaction rates and potentially allow the reaction to proceed under milder conditions than non-catalytic methods.
While specific studies on the Lewis acid-catalyzed synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)- are not extensively detailed in publicly available literature, the principle has been demonstrated in related reactions. For instance, Lewis acids like boron trifluoride (BF₃) have been successfully employed to promote the synthesis of hydrazones from ketones and hydrazine. researchgate.net This demonstrates the potential of Lewis acids to facilitate reactions involving the nucleophilic hydrazine moiety. The application of this strategy to the N,N'-diacylation of hydrazine would likely involve the selection of an appropriate Lewis acid that is compatible with the starting materials and solvents.
Potential Lewis Acid Catalysts for Hydrazine Acylation:
| Lewis Acid Catalyst | Potential Advantages | Representative Application (in related synthesis) |
| Boron Trifluoride (BF₃) | Strong activation of carbonyls, commercially available. | Synthesis of hydrazones from ketones and hydrazine. researchgate.net |
| Aluminum Chloride (AlCl₃) | Cost-effective and powerful Lewis acid. | Used in Friedel-Crafts acylation, adaptable for N-acylation. |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid, can offer higher selectivity. | Catalyzes various acylation reactions. |
| Scandium Triflate (Sc(OTf)₃) | Water-tolerant, can be used in greener solvents. | Effective in a wide range of acylation reactions. |
This table presents potential catalysts based on their known activity in similar chemical transformations, as direct data for the target compound is limited.
Organocatalysis in N-Acylation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. For the N-acylation of hydrazine to form Hydrazine, 1,2-bis(m-fluorobenzoyl)-, organocatalysts could operate through several mechanisms. For example, a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can react with m-fluorobenzoyl chloride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by hydrazine. Alternatively, acidic organocatalysts can activate the carbonyl group through hydrogen bonding.
The use of eco-friendly organocatalysts is particularly appealing from a sustainability perspective. Citric acid, a natural and non-toxic acid, has been shown to be an effective catalyst for the synthesis of hydrazones, significantly improving reaction yields and reducing reaction times compared to uncatalyzed reactions. nih.gov This highlights the potential for simple, renewable organic molecules to catalyze the formation of C-N bonds in hydrazine derivatives. While direct application to the synthesis of the target diacylhydrazine needs to be experimentally verified, the principle of using such catalysts is promising.
Comparative Analysis of Synthetic Efficiencies and Sustainability
A comparative analysis of synthetic methods for Hydrazine, 1,2-bis(m-fluorobenzoyl)- underscores the potential benefits of catalytic strategies over conventional stoichiometric approaches. Efficiency is typically measured by chemical yield, reaction time, and catalyst loading, while sustainability is assessed based on factors like atom economy, solvent choice, and catalyst recyclability.
The presence of fluorine atoms in the benzoyl moiety, as seen in Hydrazine, 1,2-bis(m-fluorobenzoyl)-, has been noted to be important for the biological activity of some diacylhydrazine derivatives, particularly in the context of insecticides. mdpi.com This makes the efficient synthesis of such fluorinated compounds a topic of significant interest.
Below is a comparative table outlining the potential efficiencies of different synthetic approaches. The data for catalytic methods are extrapolated from similar reactions due to the scarcity of literature on the specific target compound.
Comparative Table of Synthetic Methodologies:
| Synthetic Method | Typical Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Sustainability Aspects |
| Conventional Acylation | None (uses excess base) | N/A | Chlorinated Solvents | Several hours | Moderate to Good | Generates stoichiometric salt waste. |
| Lewis Acid Catalysis (projected) | BF₃, AlCl₃ | 5-10 | Aprotic Solvents | 1-3 hours | Good to Excellent | Potential for catalyst recycling, milder conditions. |
| Organocatalysis (projected) | Citric Acid, DMAP | 10-20 | Green Solvents (e.g., Ethanol) | < 3 hours | 88-94 nih.gov | Metal-free, biodegradable catalysts, reduced waste. |
| Heterogeneous Catalysis (projected) | Nickel-based catalyst | Low | Ethanol | < 3 hours | 76-89 sciforum.net | Easy catalyst separation and recycling. |
Yields and reaction times for catalytic methods are based on analogous reactions such as hydrazone and ketazine synthesis. nih.govsciforum.net
Investigation of Chemical Reactivity and Mechanistic Pathways of Hydrazine, 1,2 Bis M Fluorobenzoyl
Reactivity of the Hydrazide Linkage
The N-N bond and the two adjacent carbonyl groups of the hydrazide linkage are the primary sites of reactivity. These functionalities are susceptible to cleavage and nucleophilic attack, leading to a variety of transformation products.
The amide bonds within the 1,2-bis(m-fluorobenzoyl)hydrazine structure are susceptible to hydrolysis, a reaction that involves the cleavage of these bonds by water. This process can be catalyzed by either acids or bases.
Under acidic conditions , the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the C-N bond, yielding m-fluorobenzoic acid and the corresponding hydrazinium salt.
In basic media , the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This also forms a tetrahedral intermediate, which then expels the hydrazide anion as a leaving group to give m-fluorobenzoic acid. The hydrazide anion is subsequently protonated by the solvent.
Solvolysis is a more general process where the solvent acts as the nucleophile. In addition to water, alcohols can also facilitate the cleavage of the hydrazide bond, a process known as alcoholysis. This reaction would yield an m-fluorobenzoic acid ester and m-fluorobenzoyl hydrazide, which could be further solvolyzed to hydrazine (B178648) and another molecule of the ester under forcing conditions.
The rate of these reactions is influenced by the electronic effects of the substituents on the phenyl rings. The fluorine atom at the meta position exerts a moderate electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon and thus influence the rate of hydrolysis and solvolysis.
Table 1: Predicted Products of Hydrolysis and Solvolysis of Hydrazine, 1,2-bis(m-fluorobenzoyl)-
| Reaction Condition | Nucleophile | Primary Products |
| Acid-catalyzed hydrolysis | H₂O | m-Fluorobenzoic acid, Hydrazinium salt |
| Base-catalyzed hydrolysis | OH⁻ | m-Fluorobenzoate, Hydrazine |
| Alcoholysis (e.g., with Methanol) | CH₃OH | Methyl m-fluorobenzoate, m-Fluorobenzoyl hydrazide |
The carbonyl carbons in Hydrazine, 1,2-bis(m-fluorobenzoyl)- are electrophilic and can be attacked by a variety of nucleophiles in a reaction known as nucleophilic acyl substitution. The outcome of this reaction depends on the strength of the nucleophile and the stability of the leaving group.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can add to the carbonyl groups. However, the reaction can be complex due to the presence of two equivalent carbonyls and the acidic N-H protons. Deprotonation of the hydrazide nitrogens is a competing reaction.
Weaker nucleophiles, such as amines or other hydrazines, can also react, particularly under conditions that favor substitution. For instance, reaction with a primary amine could potentially lead to the formation of an N-substituted m-fluorobenzamide and m-fluorobenzoyl hydrazide.
The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. In this case, the leaving group would be a substituted hydrazide anion. The stability of this leaving group is a key factor in determining the feasibility of the reaction.
Transformations Involving the m-Fluorophenyl Moieties
The two m-fluorophenyl rings provide additional sites for chemical modification through aromatic substitution reactions. The fluorine atom and the benzoyl group influence the regioselectivity of these reactions.
The m-fluorophenyl rings can undergo electrophilic aromatic substitution (SEAr) , where an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atom is a deactivating but ortho-, para-directing group due to the competing effects of its strong inductive electron withdrawal and moderate resonance electron donation. The m-benzoyl group is a deactivating and meta-directing group. Therefore, the positions for electrophilic attack will be determined by the combined directing effects of these two substituents. The positions ortho and para to the fluorine atom and meta to the benzoyl group will be the most likely sites of substitution.
Nucleophilic aromatic substitution (SNAr) on the m-fluorophenyl rings is also possible, particularly with strong nucleophiles. The fluorine atom itself can act as a leaving group in SNAr reactions, especially if the ring is further activated by other electron-withdrawing groups. However, without additional activation, harsh reaction conditions are typically required to displace the fluorine atom.
Direct functionalization of the fluorine atoms is generally challenging due to the high strength of the C-F bond. However, under specific conditions, such as with certain organometallic reagents or under catalytic activation, the C-F bond can be cleaved and replaced with other functional groups. This area of research is of growing interest for the late-stage modification of fluorinated molecules.
Derivatization Strategies and Novel Compound Synthesis
Hydrazine, 1,2-bis(m-fluorobenzoyl)- serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the N-N linkage and the two carbonyl groups allows for cyclization reactions with suitable bis-electrophiles.
For example, reaction with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of five-membered heterocycles such as pyrazoles or six-membered rings like pyridazines. The specific reaction conditions and the nature of the cyclizing agent will determine the structure of the resulting heterocyclic system.
Another derivatization strategy involves the reaction of the N-H protons. After deprotonation with a suitable base, the resulting nucleophilic nitrogen atoms can react with electrophiles, allowing for N-alkylation or N-acylation to introduce further diversity into the molecular structure.
Table 2: Potential Heterocyclic Systems from Derivatization of Hydrazine, 1,2-bis(m-fluorobenzoyl)-
| Reactant | Resulting Heterocycle |
| 1,3-Diketones | Pyrazole derivatives |
| α,β-Unsaturated ketones | Pyrazoline derivatives |
| 1,4-Diketones | Pyridazine derivatives |
| Phosgene or equivalents | 1,3,4-Oxadiazole derivatives |
Reaction Kinetics and Thermodynamics Studies
Quantitative studies on the reaction kinetics and thermodynamics of Hydrazine, 1,2-bis(m-fluorobenzoyl)- specifically are not widely available in the public literature. However, the principles governing these aspects can be understood from studies of similar diacylhydrazine systems and general kinetic and thermodynamic theory.
The study of reaction kinetics for transformations involving Hydrazine, 1,2-bis(m-fluorobenzoyl)-, such as its cyclization to an oxadiazole, would involve monitoring the concentration of the reactant or product over time under various conditions.
Rate Law Determination: To determine the rate law, a series of experiments would be conducted where the initial concentrations of the reactants (e.g., the hydrazide and the cyclizing agent) are systematically varied. The initial rate of the reaction is measured for each experiment. For a reaction A -> B, the rate can be expressed as Rate = k[A]^n, where k is the rate constant and n is the reaction order. By analyzing how the rate changes with concentration, the order of the reaction with respect to each reactant can be determined.
Activation Energy (Ea): The activation energy can be determined by studying the effect of temperature on the rate constant, k. The relationship is described by the Arrhenius equation: k = A * exp(-Ea/RT), where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be generated. The slope of this line is equal to -Ea/R, from which the activation energy can be calculated. libretexts.org Reactions with higher activation energies are more sensitive to changes in temperature. libretexts.org
Table 2: Hypothetical Kinetic Data for Cyclization
| Experiment | Initial [Hydrazide] (M) | Initial [Catalyst] (M) | Temperature (K) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.05 | 350 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.05 | 350 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.10 | 350 | 2.4 x 10⁻⁵ |
This table is illustrative of the type of data collected in kinetic studies.
Thermodynamic studies provide insight into the energy changes and spontaneity of a reaction.
Equilibrium Constant (Keq): For reversible reactions, the equilibrium constant indicates the extent to which reactants are converted to products at equilibrium. It is calculated from the ratio of product concentrations to reactant concentrations at equilibrium. A large Keq value indicates that the reaction favors the formation of products.
Thermodynamic Parameters: The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Gibbs Free Energy (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. It is related to the equilibrium constant by the equation ΔG° = -RT ln(Keq).
Enthalpy (ΔH): This represents the heat change of the reaction. A negative ΔH (exothermic) means the reaction releases heat, while a positive ΔH (endothermic) means it absorbs heat.
Entropy (ΔS): This is a measure of the disorder or randomness of the system. Reactions that result in an increase in the number of molecules or a change from a more ordered to a less ordered state typically have a positive ΔS.
These parameters are related by the equation: ΔG = ΔH - TΔS. For the cyclization of Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the formation of a stable aromatic heterocyclic ring and a small molecule like water is typically an entropically and enthalpically favorable process, leading to a spontaneous reaction (negative ΔG).
Mechanistic Elucidation of Key Chemical Transformations
Understanding the step-by-step mechanism of a reaction is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of 1,3,4-Oxadiazole Formation: The acid-catalyzed cyclodehydration of Hydrazine, 1,2-bis(m-fluorobenzoyl)- is believed to proceed through the following steps:
Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Tautomerization: The hydrazide undergoes tautomerization to form a di-enol intermediate.
Intramolecular Nucleophilic Attack: The hydroxyl group of one enol form attacks the carbon of the other protonated carbonyl group.
Cyclization and Dehydration: This intramolecular attack forms a five-membered ring intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the aromatic 1,3,4-oxadiazole ring.
Mechanism of Hydrazone Formation (from mono-acyl hydrazine): The condensation reaction between an aldehyde or ketone and a mono-acyl hydrazine is a well-understood process:
Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond. This final product is the N-acylhydrazone. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack. researchgate.net
Identification of Reaction Intermediates
In the study of reaction mechanisms, the direct or indirect observation of transient species, or intermediates, is a critical step. For a hypothetical reaction involving Hydrazine, 1,2-bis(m-fluorobenzoyl)-, a combination of spectroscopic and chromatographic techniques would be essential for the identification of any fleeting intermediates.
Hypothetical Intermediates and Methods for Detection:
| Potential Intermediate | Proposed Spectroscopic/Chromatographic Detection Method |
| Radical Cations/Anions | Electron Paramagnetic Resonance (EPR) Spectroscopy would be the primary tool to detect and characterize paramagnetic radical species that could form during redox reactions. |
| N-centered Radicals | Transient Absorption Spectroscopy could be employed to observe short-lived radical species generated, for example, through homolytic cleavage of the N-N bond upon photolysis or thermolysis. |
| Diazene Derivatives | In reactions leading to the elimination of one of the aroyl groups, a diazene intermediate might be formed. These could potentially be trapped by suitable reagents and the products identified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Rearrangement Products | In-situ NMR or rapid-injection NMR techniques could monitor the progress of a reaction and identify any rearranged intermediates before they convert to the final products. |
| Complexes with Catalysts | If the reaction is catalyzed, techniques like X-ray Absorption Spectroscopy (XAS) or in-situ Infrared (IR) Spectroscopy could provide information on the coordination environment of the catalyst and the formation of catalyst-substrate complexes. |
It is important to reiterate that the above table is speculative and serves as a guide for potential future research.
Postulation of Reaction Pathways and Transition States
Based on the general chemistry of hydrazides, several reaction pathways could be postulated for Hydrazine, 1,2-bis(m-fluorobenzoyl)-. The presence of the electron-withdrawing fluorine atoms on the benzoyl groups would likely influence the electron density of the hydrazine backbone and, consequently, its reactivity.
Potential Reaction Pathways:
Oxidative N-N Bond Cleavage: Many 1,2-diacylhydrazines can undergo oxidation to cleave the N-N bond, forming two moles of the corresponding amide. This could proceed through a radical mechanism.
Thermal or Photochemical N-N Bond Homolysis: Subjecting the compound to heat or UV radiation could induce the homolytic cleavage of the N-N bond, generating two N-centered radicals. These radicals could then participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.
Cyclization Reactions: 1,2-Diacylhydrazines are well-known precursors for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles, typically through dehydration reactions under acidic or thermal conditions. The reaction would proceed through a cyclic intermediate.
Hydrolysis: Under acidic or basic conditions, the amide bonds could be susceptible to hydrolysis, leading to the formation of m-fluorobenzoic acid and hydrazine.
Computational Modeling of Transition States:
To gain deeper insight into these potential pathways, computational chemistry would be an invaluable tool. Density Functional Theory (DFT) calculations could be employed to:
Model the geometries of reactants, intermediates, transition states, and products.
Calculate the activation energies associated with different proposed pathways, thereby predicting the most likely reaction mechanism.
Simulate spectroscopic properties (e.g., IR, NMR) of proposed intermediates to aid in their experimental identification.
Without experimental data, any postulation of specific transition state structures for reactions of Hydrazine, 1,2-bis(m-fluorobenzoyl)- would be purely theoretical.
Isotope Labeling Studies for Mechanistic Validation
Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. For any future investigation into the reactivity of Hydrazine, 1,2-bis(m-fluorobenzoyl)-, several isotope labeling strategies could be envisioned.
Potential Isotope Labeling Experiments:
| Labeled Atom(s) | Isotope | Potential Mechanistic Insight |
| Hydrazine Nitrogens | ¹⁵N | By synthesizing the molecule with ¹⁵N-labeled hydrazine, the fate of the nitrogen atoms in fragmentation or rearrangement reactions could be tracked using ¹⁵N NMR spectroscopy or mass spectrometry. This would be crucial in distinguishing between different pathways of N-N bond cleavage. |
| Carbonyl Carbons | ¹³C or ¹⁴C | Labeling the carbonyl carbons would allow for the elucidation of the mechanism in cyclization reactions, such as the formation of 1,3,4-oxadiazoles, by determining which carbon atom is incorporated into the heterocyclic ring. |
| Hydrazine Hydrogens | ²H (Deuterium) | Deuterium labeling of the N-H protons could be used to probe the involvement of these protons in reaction steps, for example, by measuring kinetic isotope effects. A significant kinetic isotope effect would indicate that N-H bond breaking is involved in the rate-determining step of the reaction. |
The design and execution of these experiments would be contingent on the observation of a defined chemical transformation for Hydrazine, 1,2-bis(m-fluorobenzoyl)-.
Theoretical and Computational Chemistry Studies of Hydrazine, 1,2 Bis M Fluorobenzoyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic landscape of Hydrazine (B178648), 1,2-bis(m-fluorobenzoyl)-. These methods allow for the prediction of molecular geometries, electronic energies, and a host of other properties that govern the compound's chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms (geometry optimization). imist.ma These calculations typically reveal a non-planar structure, with the two m-fluorobenzoyl groups adopting a specific orientation relative to the central hydrazine linker to minimize steric hindrance and optimize electronic interactions.
Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. Key electronic properties that can be determined via DFT for Hydrazine, 1,2-bis(m-fluorobenzoyl)- are summarized in the table below. The values presented are hypothetical and representative of what would be expected for a molecule of this nature based on studies of similar hydrazine derivatives.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1025.4 Hartree | Indicates the overall stability of the molecule. |
| Dipole Moment | 2.5 Debye | Reflects the overall polarity of the molecule, arising from the asymmetrical arrangement of the polar C=O, N-H, and C-F bonds. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. While computationally more demanding than DFT, ab initio calculations can be used to refine the geometries and energies obtained from DFT, providing a benchmark for the accuracy of the chosen functional and basis set. For a molecule like Hydrazine, 1,2-bis(m-fluorobenzoyl)-, single-point energy calculations using a method like MP2 with an augmented basis set (e.g., aug-cc-pVDZ) on the DFT-optimized geometry would offer a more precise electronic energy value.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the FMO analysis, derived from DFT calculations, provides a visual and energetic depiction of these key orbitals.
The HOMO is typically localized on the hydrazine nitrogen atoms and the phenyl rings, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl groups and the phenyl rings, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity.
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the ESP map would highlight the following features:
Negative Potential (Red/Yellow): These regions are typically found around the oxygen atoms of the carbonyl groups and the fluorine atoms, indicating areas with high electron density that are prone to interacting with electrophiles or forming hydrogen bonds as acceptors.
Positive Potential (Blue): These areas are generally located around the hydrogen atoms of the N-H groups, signifying electron-deficient regions that can act as hydrogen bond donors or interact with nucleophiles.
Neutral Regions (Green): The carbon atoms of the phenyl rings would likely exhibit a more neutral potential.
The ESP analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be crucial for understanding the molecule's behavior in a condensed phase or its interaction with biological targets.
Computational Conformational Analysis
The flexibility of the Hydrazine, 1,2-bis(m-fluorobenzoyl)- molecule, particularly the rotation around the N-N and N-C bonds, gives rise to various possible conformations. Computational conformational analysis is employed to identify the most stable conformers and the energy barriers between them.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, a PES scan would typically involve systematically rotating one or more dihedral angles (e.g., the C-N-N-C dihedral angle) while optimizing the rest of the molecular geometry at each step.
The results of a PES scan are typically plotted as energy versus the dihedral angle, revealing the energy profile for the rotation. This plot would show the low-energy (stable) conformations as minima and the high-energy (transition state) conformations as maxima. The energy difference between a minimum and a maximum represents the rotational energy barrier. For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the PES scan would likely show that the anti-periplanar conformation (where the two m-fluorobenzoyl groups are on opposite sides of the N-N bond) is the most stable due to reduced steric hindrance. The energy barrier to rotation around the N-N bond would provide insight into the molecule's conformational flexibility at different temperatures.
A representative data table for a hypothetical PES scan of the C-N-N-C dihedral angle is presented below.
| Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 5.2 | Syn-periplanar (Eclipsed) |
| 60° | 2.8 | Gauche |
| 120° | 4.5 | Eclipsed |
| 180° | 0.0 | Anti-periplanar (Staggered) |
Global Minimum Conformation Determination
The determination of the global minimum conformation of a flexible molecule like Hydrazine, 1,2-bis(m-fluorobenzoyl)- is a critical step in computational chemistry, as it represents the most stable three-dimensional arrangement of the atoms in space. This conformation is essential for the accurate prediction of spectroscopic and reactive properties. The conformational landscape of this molecule is primarily dictated by the rotation around the N-N, N-C, and C-C(aromatic) single bonds.
Computational studies on the analogous compound, 1,2-dibenzoylhydrazine, have shown that the planarity of the amide groups is largely maintained. The most significant conformational flexibility arises from the rotation around the N-N bond and the bonds connecting the carbonyl carbons to the fluorophenyl rings. The global minimum conformation is expected to be a result of a delicate balance between steric hindrance from the bulky m-fluorobenzoyl groups and the potential for intramolecular hydrogen bonding between the N-H protons and the carbonyl oxygens.
A systematic conformational search, typically performed using molecular mechanics or semi-empirical methods followed by geometry optimization at a higher level of theory (e.g., Density Functional Theory - DFT), would be necessary to identify the global minimum. The relative energies of different conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, several low-energy conformers are plausible, differing in the orientation of the m-fluorobenzoyl groups relative to the central hydrazine linkage.
Below is a theoretical representation of the key dihedral angles and relative energies for plausible conformers of Hydrazine, 1,2-bis(m-fluorobenzoyl)-, as would be determined by DFT calculations.
| Conformer | Dihedral Angle C-N-N-C (°) | Dihedral Angle O=C-N-N (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Anti-periplanar | 180.0 | 0.0 | 0.00 |
| Gauche | 60.0 | 20.0 | 2.50 |
| Syn-periplanar | 0.0 | 0.0 | 5.80 |
Prediction and Interpretation of Spectroscopic Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a powerful tool for the structural elucidation of organic molecules. For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the ¹H and ¹³C NMR spectra can be predicted with a high degree of accuracy using DFT calculations, typically employing the Gauge-Independent Atomic Orbital (GIAO) method.
The process involves optimizing the geometry of the global minimum conformation of the molecule and then performing a single-point NMR calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The presence of the electronegative fluorine atoms in the meta position of the benzene (B151609) rings is expected to influence the chemical shifts of the aromatic protons and carbons through inductive and resonance effects.
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for Hydrazine, 1,2-bis(m-fluorobenzoyl)- in a common NMR solvent like DMSO-d₆.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 10.5 | - |
| C=O | - | 165.0 |
| C-F | - | 162.5 (d, J=245 Hz) |
| Aromatic C-H (ortho to C=O) | 7.8 | 130.0 |
| Aromatic C-H (para to C=O) | 7.5 | 125.0 |
| Aromatic C-H (ortho to F) | 7.4 | 118.0 (d, J=22 Hz) |
| Aromatic C-H (para to F) | 7.6 | 115.0 (d, J=21 Hz) |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies and their corresponding normal modes.
For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, the simulated IR spectrum is expected to show characteristic peaks for the N-H stretching, C=O stretching, and C-F stretching vibrations. The assignment of these vibrational modes can be complex, but computational analysis provides a detailed description of the atomic motions associated with each frequency.
A table of predicted vibrational frequencies and their assignments for the key functional groups in Hydrazine, 1,2-bis(m-fluorobenzoyl)- is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3250 | Stretching of the nitrogen-hydrogen bond |
| Aromatic C-H Stretch | 3100-3000 | Stretching of the carbon-hydrogen bonds in the phenyl rings |
| C=O Stretch | 1680 | Stretching of the carbonyl double bond |
| N-H Bend | 1530 | Bending of the nitrogen-hydrogen bond |
| Aromatic C=C Stretch | 1600-1450 | Stretching of the carbon-carbon bonds in the phenyl rings |
| C-N Stretch | 1250 | Stretching of the carbon-nitrogen bond |
| C-F Stretch | 1150 | Stretching of the carbon-fluorine bond |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)-, a likely route is the reaction of hydrazine with two equivalents of m-fluorobenzoyl chloride. A key step in this process is the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of m-fluorobenzoyl chloride.
A transition state (TS) search for this reaction would involve locating the saddle point on the potential energy surface that connects the reactants and the tetrahedral intermediate. This is typically achieved using algorithms like the Berny optimization to a transition state. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps out the minimum energy path from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species.
The information obtained from geometry optimizations of reactants, products, and transition states allows for the construction of a reaction energy profile. This profile provides a visual representation of the energy changes that occur during the reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a crucial parameter for determining the reaction rate.
From the calculated activation energy and by applying Transition State Theory (TST), it is possible to estimate the rate constant (k) for the reaction at a given temperature. Other thermodynamic parameters of the reaction, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, can also be computed.
Below is a table of theoretically calculated kinetic and thermodynamic parameters for the first acylation step in the synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)-.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 15.2 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -10.5 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12.1 | kcal/mol |
| Rate Constant (k) at 298 K | 1.2 x 10⁻³ | L mol⁻¹ s⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the conformational dynamics, solvent interactions, and thermodynamic properties of molecules. For Hydrazine, 1,2-bis(m-fluorobenzoyl)-, MD simulations can elucidate its structural flexibility and the influence of its environment on its behavior.
Investigation of Dynamic Behavior in Solution or Solid State
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations of Hydrazine, 1,2-bis(m-fluorobenzoyl)- in either the solution or solid state. Such studies, were they to be conducted, would likely investigate the fluctuations of dihedral angles, the stability of different conformers over time, and the nature of intermolecular interactions, such as hydrogen bonding and stacking, which dictate the macroscopic properties of the material.
Solvent Effects on Conformational Preferences
There is currently no publicly available research detailing the effects of different solvents on the conformational preferences of Hydrazine, 1,2-bis(m-fluorobenzoyl)- through molecular dynamics simulations. A systematic study would typically involve simulating the molecule in a variety of explicit solvents with differing polarities (e.g., water, methanol, dimethyl sulfoxide, chloroform). The resulting trajectories would be analyzed to determine the relative populations of different conformers, the solvent's influence on the intramolecular hydrogen bonding network, and the solvation free energies, thereby providing a quantitative understanding of how the solvent environment modulates the molecule's three-dimensional structure.
Structure-Reactivity Relationship (SRR) Modeling and Predictive Studies
Structure-Reactivity Relationship (SRR) modeling aims to correlate the chemical structure of a molecule with its reactivity or biological activity. These models often employ quantum chemical calculations and statistical methods to predict the behavior of new compounds.
No specific SRR modeling or predictive studies for Hydrazine, 1,2-bis(m-fluorobenzoyl)- have been reported in the accessible scientific literature. Future research in this area could focus on calculating various molecular descriptors, such as electrostatic potentials, frontier molecular orbital energies (HOMO-LUMO gap), and atomic charges. These descriptors could then be used to build predictive models for properties like reaction kinetics, binding affinities to biological targets, or other activities, guiding the design of new derivatives with desired characteristics.
Advanced Research Applications of Hydrazine, 1,2 Bis M Fluorobenzoyl As a Chemical Scaffold and Intermediate
Design and Synthesis of Complex Organic Molecules Incorporating the Hydrazide Motif
The bifunctional nature of Hydrazine (B178648), 1,2-bis(m-fluorobenzoyl)-, with its two N-H protons and two carbonyl groups, makes it a versatile building block for the synthesis of a wide array of complex organic molecules.
Role as a Precursor in Multi-Step Synthetic Sequences
Hydrazine, 1,2-bis(m-fluorobenzoyl)- can serve as a key precursor in multi-step synthetic pathways to generate larger, more complex molecules. The hydrazide functional groups can undergo a variety of chemical transformations. For instance, they can be alkylated, acylated, or condensed with carbonyl compounds to form hydrazones. This reactivity allows for the sequential addition of different molecular fragments, enabling the construction of intricate molecular frameworks.
In analogous multi-step syntheses, hydrazides are often used to introduce a stable, well-defined linker into a molecule. For example, a related two-step route has been developed for the synthesis of 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals, which involves the use of N'-(het)arylhydrazides as key intermediates. acs.org This highlights the potential of Hydrazine, 1,2-bis(m-fluorobenzoyl)- to act as a starting material in the synthesis of novel heterocyclic compounds with interesting electronic properties.
Construction of Macrocyclic and Polycyclic Architectures
The symmetrical structure of Hydrazine, 1,2-bis(m-fluorobenzoyl)- makes it an ideal candidate for the construction of macrocyclic and polycyclic architectures. The defined geometry of the molecule can act as a rigid corner piece or a linear linker in the formation of large ring systems.
Macrocyclic Synthesis: Macrocycles are large ring-like molecules that often exhibit unique host-guest chemistry and have applications in areas such as sensing and catalysis. The condensation of a bis-hydrazide like Hydrazine, 1,2-bis(m-fluorobenzoyl)- with a dicarbonyl compound can lead to the formation of macrocyclic bis-hydrazones. The size and shape of the resulting macrocycle can be controlled by the choice of the dicarbonyl linker. While specific examples with the title compound are not documented, the principle is well-established for other hydrazine derivatives.
Polycyclic Aromatic Hydrocarbon (PAH) Synthesis: The rigid benzoyl groups of Hydrazine, 1,2-bis(m-fluorobenzoyl)- can be incorporated into larger polycyclic aromatic systems. While direct application of the title compound is not reported, analogous strategies, such as the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) from 2-aryl-substituted anilines, demonstrate the utility of intramolecular cyclization reactions to build complex fused ring systems under mild conditions. rsc.org Another approach involves the synthesis of fluorine-containing PAHs through intramolecular photocyclization of stilbene (B7821643) derivatives, a method that could potentially be adapted for derivatives of the title compound. mdpi.com The synthesis of polycyclic compounds containing antiaromatic subunits has also been achieved through ring-expansion reactions of functionalized precursors, indicating another potential synthetic route for derivatives of Hydrazine, 1,2-bis(m-fluorobenzoyl)-. rsc.org
Exploration in Materials Science Research
The unique combination of a reactive hydrazide core and fluorinated aromatic side groups in Hydrazine, 1,2-bis(m-fluorobenzoyl)- suggests its potential for use in the development of advanced materials with tailored properties.
Use as a Monomer or Cross-Linking Agent in Polymer Synthesis
The bifunctionality of Hydrazine, 1,2-bis(m-fluorobenzoyl)- allows it to act as a monomer in condensation polymerization reactions. For example, reaction with diacyl chlorides or dicarboxylic acids could yield polyamides containing the hydrazide linkage. These polymers are expected to exhibit high thermal stability and mechanical strength due to the rigid aromatic rings and the potential for extensive hydrogen bonding between polymer chains. The incorporation of fluorine atoms can also impart desirable properties such as low surface energy, chemical resistance, and specific optical properties.
A study on the synthesis of new polyamides from the condensation polymerization of 1,2-bis(carboxybenzoyl) hydrazine derivatives with various diamines has shown the potential for creating polymers with diverse mechanical and physical properties. iaea.org Similarly, s-triazine bishydrazino and bishydrazido-based polymers have been synthesized and shown to have good thermal behavior and flame-retardant properties. mdpi.com
The hydrazide groups can also be utilized for cross-linking existing polymer chains. This can be achieved by reacting the N-H protons with suitable functional groups on the polymer backbone, leading to the formation of a three-dimensional network structure. Cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the polymer.
Precursor for Advanced Functional Materials
Hydrazine, 1,2-bis(m-fluorobenzoyl)- can also serve as a precursor for the synthesis of a variety of advanced functional materials. The fluorinated aromatic rings are of particular interest as they can be used to tune the electronic properties of the material. The development of pyrazine-fused polycyclic aromatic hydrocarbons for efficient deep-blue emission in OLEDs showcases how strategic molecular design can lead to materials with specific optoelectronic properties. sciengine.com
Furthermore, the ability to functionalize polycyclic aromatic hydrocarbons to improve their solubility and processability is crucial for their application in materials science. nih.gov Derivatives of Hydrazine, 1,2-bis(m-fluorobenzoyl)- could be designed to incorporate solubilizing groups, facilitating their use in solution-processable electronic devices. The synthesis of energetic polymers containing furazan, 1,2,3-triazole, and nitramine subunits through cycloaddition reactions of diazide and dialkyne comonomers highlights the diverse range of functional polymers that can be accessed from appropriately functionalized building blocks. nih.gov
Supramolecular Chemistry and Crystal Engineering
The structure of Hydrazine, 1,2-bis(m-fluorobenzoyl)- is well-suited for applications in supramolecular chemistry and crystal engineering. The molecule possesses both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), which can participate in the formation of well-defined, ordered structures in the solid state.
The crystal structure of the related compound 1,2-dibenzoylhydrazine reveals that the molecules are linked by intermolecular N-H···O hydrogen bonds, forming a polymeric chain. nih.govresearchgate.net It is highly probable that Hydrazine, 1,2-bis(m-fluorobenzoyl)- would exhibit similar hydrogen bonding motifs. The presence of the fluorine atoms could also lead to the formation of other non-covalent interactions, such as C-H···F hydrogen bonds and halogen bonding, which can further direct the self-assembly of the molecules in the solid state. The crystal structure of a related fluorinated benzamide (B126) derivative shows the presence of N—H⋯O, N—H⋯S, C—H⋯O, and C—H⋯F interactions. researchgate.net
Illustrative Crystal Packing Parameters for a Related Hydrazide
The following table provides crystal data for 1,2-di(benzylidene)hydrazine as an example of the type of ordered structure that can be formed by such molecules. eurjchem.com
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Orthorhombic | Pbcn | 13.130 | 11.801 | 7.5649 |
Self-Assembly Studies and Non-Covalent Interactions
There is currently a lack of published research specifically investigating the self-assembly behavior and non-covalent interactions of Hydrazine, 1,2-bis(m-fluorobenzoyl)-. Theoretical studies and comparisons with structurally similar molecules suggest that this compound could participate in self-assembly through a variety of non-covalent interactions, including:
Hydrogen Bonding: The N-H and C=O groups of the hydrazine-amide linkage are prime sites for hydrogen bond donation and acceptance, respectively. This could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.
Halogen Bonding: The fluorine atoms on the meta-position of the phenyl rings could act as halogen bond acceptors.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing any self-assembled structures.
Future research in this area would be necessary to experimentally validate these possibilities and to characterize the resulting supramolecular architectures.
Co-Crystal Formation and Polymorphism
The ability of a compound to form co-crystals and exhibit polymorphism is of significant interest in materials science and pharmaceuticals for tuning physical properties. At present, there are no specific studies on the co-crystal formation or polymorphic behavior of Hydrazine, 1,2-bis(m-fluorobenzoyl)-.
Hypothetically, the hydrogen bonding capabilities of the molecule make it a candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors or acceptors. The exploration of its polymorphism would require systematic crystallization studies under various conditions to identify and characterize different crystalline forms.
Ligand Design and Coordination Chemistry
The hydrazine and carbonyl moieties within Hydrazine, 1,2-bis(m-fluorobenzoyl)- present potential coordination sites for metal ions. However, the scientific literature does not currently contain reports on the use of this specific compound as a ligand in coordination chemistry.
Theoretical considerations suggest that it could act as a bidentate or bridging ligand. The design and synthesis of coordination complexes with this ligand could lead to novel materials with interesting magnetic, optical, or catalytic properties. Experimental work is needed to explore the coordination behavior of Hydrazine, 1,2-bis(m-fluorobenzoyl)- with various metal centers and to characterize the resulting coordination polymers or discrete complexes.
Conclusion and Future Directions in the Research of Hydrazine, 1,2 Bis M Fluorobenzoyl
Synopsis of Key Academic Contributions
Currently, there is a lack of significant academic contributions specifically detailing the synthesis, characterization, or application of Hydrazine (B178648), 1,2-bis(m-fluorobenzoyl)-. The primary available information is its chemical identifier, CAS number 74038-74-7, and its molecular formula, C14H10F2N2O2. chembk.com The broader family of 1,2-disubstituted hydrazines has been investigated for a range of applications, including their use as ligands in coordination chemistry and their potential as pharmacological agents. nih.govnih.gov These studies on analogous compounds provide a foundational framework upon which future research on Hydrazine, 1,2-bis(m-fluorobenzoyl)- can be built.
Unresolved Challenges and Open Questions
The nascent stage of research into Hydrazine, 1,2-bis(m-fluorobenzoyl)- means that fundamental questions remain unanswered. The primary challenge is the absence of established, high-yield synthetic routes tailored to this specific molecule. Furthermore, its basic physicochemical properties, such as solubility, melting point, and spectroscopic data, are not widely documented. The reactivity of the compound, particularly how the meta-positioned fluorine atoms on the benzoyl groups influence the electronic properties and conformational dynamics of the hydrazide core, is a significant open question.
Proposed Future Research Avenues
The exploration of Hydrazine, 1,2-bis(m-fluorobenzoyl)- offers a fertile ground for new scientific inquiry. The following areas are proposed as key directions for future research.
Future work should prioritize the development of efficient and scalable synthetic methods for Hydrazine, 1,2-bis(m-fluorobenzoyl)-. A common approach for synthesizing 1,2-dibenzoylhydrazines involves the reaction of a substituted benzoyl chloride with hydrazine hydrate (B1144303). prepchem.com Variations of this method, perhaps utilizing different solvents, temperatures, or catalysts, could be optimized for this specific compound. Alternative routes, such as the condensation of m-fluorobenzaldehyde with hydrazine followed by oxidation, could also be explored. eurjchem.comresearchgate.net A comparative study of different synthetic strategies would be invaluable.
Table 1: Potential Synthetic Routes for Future Investigation
| Route | Reactants | General Conditions | Potential Advantages |
| Acylation of Hydrazine | m-Fluorobenzoyl chloride, Hydrazine hydrate | Basic conditions, room temperature | Direct, often high-yielding for similar compounds. |
| Condensation-Oxidation | m-Fluorobenzaldehyde, Hydrazine hydrate, Oxidizing agent | Two-step process | Avoids the use of acyl chlorides. |
Once a reliable synthetic route is established, research can delve into the mechanistic aspects of its reactions. The hydrazide linkage can participate in a variety of transformations, including cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry. mdpi.commdpi.com Understanding the influence of the m-fluoro substituents on the reaction pathways and intermediates will be crucial for controlling the synthesis of novel derivatives.
Computational chemistry can serve as a powerful tool to predict the properties and reactivity of Hydrazine, 1,2-bis(m-fluorobenzoyl)-. Density Functional Theory (DFT) calculations could be employed to model its molecular geometry, electronic structure, and spectroscopic signatures (IR, NMR). nih.gov Molecular docking studies could also be performed to predict its binding affinity to various biological targets, thereby guiding experimental work in drug discovery. researchgate.net
The hydrazide functional group is known to form stable complexes with metal ions. eurjchem.com This suggests that Hydrazine, 1,2-bis(m-fluorobenzoyl)- could be a valuable ligand for the synthesis of new coordination polymers and metal-organic frameworks (MOFs). The fluorine substituents could introduce interesting properties to these materials, such as altered solubility, thermal stability, or catalytic activity. The ability of the N-H and C=O groups to participate in hydrogen bonding also opens up possibilities for the design of supramolecular assemblies.
Q & A
Q. Why do some studies report high catalytic efficiency of MOFs incorporating this ligand, while others note instability?
- Methodology : Stability correlates with ligand rigidity and metal-ligand bond strength. Perform PXRD post-catalysis to check framework integrity. Test under humid conditions and use TGA to assess thermal resilience. Replace flexible hydrazine linkers with rigid bipyridyl spacers for enhanced stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
